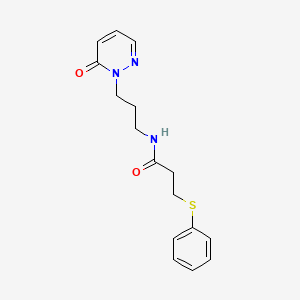

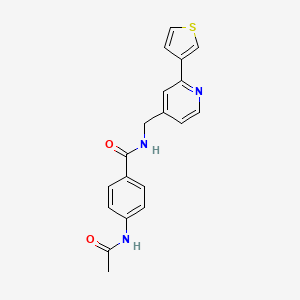

![molecular formula C16H13Cl2N3O3S2 B2477790 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide CAS No. 899734-71-5](/img/structure/B2477790.png)

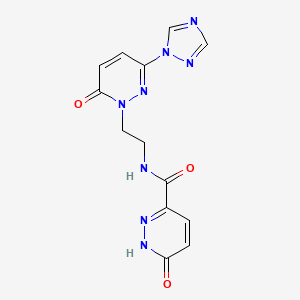

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with similar structures, such as 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, have been designed and synthesized . These compounds have been tested against various phytopathogenic fungi and have shown substantial and broad-spectrum antifungal activities .

Synthesis Analysis

While specific synthesis information for your compound is not available, similar compounds like 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins have been synthesized and tested against various phytopathogenic fungi .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including Infrared, Nuclear Magnetic Resonance (1H and 13C), and Gas Chromatography-Mass Spectrophotometry .Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Antitumor Evaluation : Thiadiazole derivatives have been synthesized and evaluated for their antitumor and antioxidant activities. Compounds in this class have shown promising results in cytotoxicity screenings, indicating their potential as antitumor agents (Hamama et al., 2013).

Heterocyclic Syntheses : Thioureido-acetamides serve as precursors for various heterocyclic compounds through one-pot cascade reactions. These reactions yield novel heterocycles with excellent atom economy, demonstrating the versatility of thiadiazole-related structures in synthesizing biologically relevant molecules (Schmeyers & Kaupp, 2002).

Antimicrobial Agents Synthesis : Novel thiadiazole systems have been synthesized and evaluated as antimicrobial agents, showing moderate activity against various bacterial and fungal strains. This research highlights the potential of thiadiazole derivatives in developing new antimicrobial compounds (Sah et al., 2014).

Structural and Chemical Properties

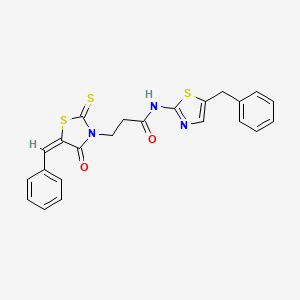

N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide : A study on the title compound reveals its structural characteristics, including the twist between the acetamide and thiadiazole units, and the formation of centrosymmetric dimers through N—H⋯N hydrogen bonds. These findings contribute to understanding the molecular interactions and crystal structures of thiadiazole derivatives (Ismailova et al., 2014).

Potential Antibacterial Agents

Novel Antibacterial Agents : Research into N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage demonstrates significant antibacterial activity. These compounds represent a promising avenue for developing new antibacterial therapies (Bhoi et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . This action is similar to other thiazides, which are often used to treat hypertension and edema .

Mode of Action

The compound inhibits Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . This inhibition leads to a promotion of water loss from the body, acting as a diuretic . Thiazides also cause a loss of potassium and an increase in serum uric acid .

Biochemical Pathways

The affected biochemical pathway is the Na+/Cl- reabsorption pathway in the kidneys . The inhibition of this pathway leads to increased water and sodium excretion, decreased blood volume, and reduced blood pressure .

Pharmacokinetics

Like other thiazides, it is expected to have good oral bioavailability and to be excreted largely unchanged in the urine

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect its absorption and excretion. Additionally, individual patient characteristics, such as kidney function, can also impact the compound’s action .

Future Directions

Properties

IUPAC Name |

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O3S2/c17-11-5-6-13-14(7-11)26(23,24)21-16(20-13)25-9-15(22)19-8-10-3-1-2-4-12(10)18/h1-7H,8-9H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGDQWDXTICXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B2477711.png)

![N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477712.png)

![N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2477719.png)

![(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2477720.png)

![(Z)-8-(4-fluorophenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2477728.png)